molecular formula C8H15NO3S B1166855 2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid CAS No. 103024-70-0

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid

Cat. No.: B1166855
CAS No.: 103024-70-0
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is a derivative of the amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its applications in various fields, including pharmaceuticals, nutrition, and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid can be synthesized through the acetylation of methionine. The process involves reacting methionine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid has several applications in scientific research:

Mechanism of Action

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and biological activities. This dual modification enhances its stability and reactivity compared to its analogs .

Properties

CAS No.

103024-70-0

Molecular Formula

C8H15NO3S

Molecular Weight

0

Synonyms

Isovaline, N-acetyl-4-(methylthio)- (9CI)

Origin of Product

United States

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